5-(Aminomethyl)isoindolin-1-one hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-8-7(3-6)5-11-9(8)12;/h1-3H,4-5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKBHBQOZPPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422057-35-9 | |
| Record name | 5-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Preparation Method
Step 1: Esterification of 2,4-Dibromobenzoic Acid
- Reagents: 2,4-Dibromobenzoic acid, methanol, concentrated sulfuric acid
- Conditions: Reflux overnight
- Outcome: Formation of methyl 2,4-dibromobenzoate as a yellow solid after filtration and drying
- Yield: High (e.g., 213.6 g from 250 g starting acid)
Step 2: Cyanation
- Cyanation is performed on the ester intermediate to introduce nitrile groups at specific positions, forming a dicyanide compound.
- Notably, this is achieved without using expensive transition metal catalysts, enhancing cost-efficiency.
Step 3: Complete Hydrogenation
- The dicyanide intermediate undergoes catalytic hydrogenation to reduce nitrile groups to aminomethyl groups.
- This step yields 5-(aminomethyl)isoindolin-1-one as a pale-yellow solid.
- Hydrogenation conditions are optimized for complete reduction, ensuring high purity of the product.
Step 4: Formation of Hydrochloride Salt
- The free base is dissolved in a mixture of hydrochloric acid and methanol.
- The solution is stirred overnight at room temperature to form the hydrochloride salt.
- The solution is then concentrated, washed with methyl tert-butyl ether, and dried under vacuum.
- Yield: Approximately 70–76% isolated yield of 5-(aminomethyl)isoindolin-1-one hydrochloride as a white solid.
- Melting Point: 171–173 °C (consistent with literature values)
- Analytical Data: Elemental analysis and spectroscopic data (IR, 1H NMR, 13C NMR, MS) confirm the structure and purity.
Representative Experimental Data
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,4-Dibromobenzoic acid, MeOH, H2SO4 reflux overnight | Methyl 2,4-dibromobenzoate | ~85 | Yellow solid, filtered and dried |
| 2 | Cyanation of ester (no transition metal catalyst) | Dicyanide intermediate | Not specified | High atom efficiency, simple operation |
| 3 | Catalytic hydrogenation | 5-(Aminomethyl)isoindolin-1-one | Not specified | Pale yellow solid |
| 4 | HCl/MeOH, stir overnight, concentrate, wash | This compound | 70–76 | White solid, m.p. 171–173 °C, high purity |
Analytical Characterization
- Infrared (IR) Spectroscopy: Characteristic N-H stretch around 3430–3435 cm⁻¹, carbonyl (C=O) stretch near 1675–1685 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR (300 MHz, DMSO-d6): Signals corresponding to amide NH (~8.6 ppm), ammonium protons (~8.6 ppm), aromatic protons (7.6–7.8 ppm), and methylene CH2 groups (~4.1–4.4 ppm).
- ^13C NMR (75 MHz, DMSO-d6): Carbonyl carbon near 169 ppm, aromatic carbons between 127–143 ppm, and methylene carbons near 42–48 ppm.
- Mass Spectrometry (MS): Molecular ion peak at m/z 163.1 ([M+1]+), consistent with molecular formula C9H10N2O.
Advantages of the Described Method
- No Use of Expensive Catalysts: Cyanation step avoids costly transition metals.
- High Atom Economy: Efficient use of starting materials with minimal waste.
- Operational Simplicity: Straightforward reaction conditions, suitable for scale-up.
- Good Yields: Consistent yields around 70–76% for the hydrochloride salt.
- Purity: High purity confirmed by multiple analytical techniques.
Comparative Notes on Related Compounds
While this compound shares structural similarity with other isoindolinone derivatives, the described method is specialized for this compound, focusing on:
- Selective cyanation at specific positions on the aromatic ring
- Efficient reduction to the aminomethyl group
- Formation of the stable hydrochloride salt for pharmaceutical applications
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2,4-Dibromobenzoic acid |
| Esterification Solvent | Methanol |
| Cyanation Catalyst | None (transition metal-free) |
| Hydrogenation Catalyst | Standard catalytic hydrogenation catalyst |
| Salt Formation | HCl in methanol |
| Reaction Temperature | Reflux for esterification; room temp for salt formation |
| Reaction Time | Overnight for esterification and salt formation |
| Yield of Final Product | 70–76% |
| Physical State | White solid (hydrochloride salt) |
| Melting Point | 171–173 °C |
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindolin-1-one derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Biological Activities
Research indicates that 5-(Aminomethyl)isoindolin-1-one hydrochloride exhibits several notable biological activities:
- Anticancer Properties: The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis .
- Neuropharmacological Effects: Studies suggest that it may influence neurotransmitter systems, offering potential therapeutic benefits for neurodegenerative diseases or psychiatric disorders .
- Antimicrobial Activity: Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
Scientific Research Applications
The applications of this compound span several scientific fields:
1. Medicinal Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Investigated for its role as an enzyme inhibitor and receptor ligand.
2. Drug Development:
- Potential candidate for further investigation in oncology and neuropharmacology due to its biological activities.
- Interaction studies focus on its binding affinity against various biological targets.
3. Industrial Applications:
- Employed in the production of specialty chemicals and materials due to its versatile chemical properties.
Case Studies and Research Findings
Recent studies have focused on the pharmacological applications of this compound:
- Anticancer Activity: A study demonstrated that derivatives of isoindolinone compounds exhibited cytotoxic effects on human cancer cell lines, suggesting that modifications at the amino position could enhance their efficacy .
- Neuroprotective Effects: Research indicated that isoindolinone derivatives can protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms .
- Antimicrobial Studies: Investigations into antimicrobial properties revealed that certain derivatives showed significant inhibition against bacterial strains, indicating a pathway for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-(Aminomethyl)isoindolin-1-one hydrochloride
- CAS No.: 1422057-35-9
- Molecular Formula : C₉H₁₁ClN₂O
- Molecular Weight : 198.65 g/mol
- Purity : ≥95% (typically 99% for industrial grade) .
- Storage : Requires storage in a dark place under inert atmosphere at 2–8°C .
Structural Features: The compound consists of an isoindolin-1-one core substituted with an aminomethyl group at the 5-position, stabilized as a hydrochloride salt. This structure enhances solubility and stability compared to its free base form .
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and commercial differences between this compound and analogous compounds:
Note: CAS No. 1422057-35-9 is ambiguously assigned to both 5- and 6-isomers in different sources .
Key Research Findings
Positional Isomerism: The 5-aminomethyl isomer exhibits a similarity score of 0.98 compared to the 6-aminomethyl isomer, suggesting nearly identical physicochemical properties . However, the 5-position may offer enhanced steric accessibility for binding in pharmaceutical applications .
Functional Group Impact :
- The hydrochloride salt form (target compound) improves aqueous solubility compared to neutral analogs like 1-Oxoisoindoline-5-carbaldehyde (similarity score: 0.95) .
- Brominated derivatives (e.g., 5-Bromo-3,3-dimethyl-isoindolin-1-one) introduce electron-withdrawing groups, altering reactivity for cross-coupling reactions .
Safety and Handling: The hydrochloride form has a higher hazard profile (H302, H315) compared to non-ionic analogs, likely due to its salt-enhanced irritancy .
Synthetic Utility: The aminomethyl group in the target compound serves as a versatile building block for peptide coupling or Schiff base formation, unlike carbaldehyde or brominated derivatives .
Biological Activity
5-(Aminomethyl)isoindolin-1-one hydrochloride (CAS No. 1422057-35-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features an isoindolinone core with an amino methyl group at the fifth position. Its molecular formula is with a molecular weight of 198.65 g/mol. The compound is known for its solubility in water, making it suitable for various biological assays and applications in pharmacology .
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 2,4-dibromobenzoic acid with methanol and concentrated sulfuric acid, followed by reduction and subsequent treatment with hydrochloric acid. The yield of the final product is reported to be around 76.5% with a melting point range of 171-173 °C .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : The compound has been explored for its potential in oncology, showing activity against various cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways that regulate cell proliferation and apoptosis.
- Neuropharmacological Effects : Studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Understanding these interactions is essential for elucidating its therapeutic potential .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-(Aminomethyl)isoindolin-1-one hydrochloride | 1250443-39-0 | 1.00 |
| 1-Oxoisoindoline-5-carbaldehyde | 926307-99-5 | 0.98 |
| 3-Oxoisoindoline-5-carbaldehyde | 1260664-94-5 | 0.98 |
| Potassium 1,3-dioxoisoindolin-2-ide | 1074-82-4 | 0.93 |
This table highlights the structural similarities and potential differences in biological activity among these compounds, emphasizing the unique properties of this compound due to its specific amino methyl substitution.
Case Studies and Research Findings
Recent studies have focused on the pharmacological applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of isoindolinone compounds exhibited cytotoxic effects on human cancer cell lines, suggesting that modifications at the amino position could enhance their efficacy .
- Neuroprotective Effects : Research has indicated that isoindolinone derivatives can protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that certain derivatives showed significant inhibition against bacterial strains, indicating a pathway for developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 5-(Aminomethyl)isoindolin-1-one hydrochloride, and how are intermediates characterized?
The compound is synthesized via reductive amination of 1-oxoisoindoline-5-carbaldehyde followed by HCl salt formation. Key intermediates like 5-(aminomethyl)isoindolin-1-one are purified using column chromatography and characterized via -NMR and LC-MS to confirm structural integrity. For example, SMILES notation (Cl.NCC1C=C2C(=CC=1)C(=O)N(C2)C3C(=O)NC(=O)CC3) and InChiKey descriptors are critical for validating synthetic products .
Q. What analytical methods are recommended for assessing the purity of this compound?
Purity (>95%) is typically verified via HPLC with UV detection at 254 nm. Residual solvents are quantified using GC-MS, and elemental analysis (C, H, N) ensures stoichiometric consistency. Batch-specific Certificates of Analysis (COA) should include lot numbers and purity data, as seen in industrial standards .
Q. How is the structural confirmation of this compound performed?
High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHClNO). - and -NMR spectra identify proton environments and carbon frameworks, while IR spectroscopy validates functional groups like the amide and ammonium chloride moieties .
Q. What are the primary pharmacological applications of this compound in preclinical research?
It serves as a precursor for isoindolinone-based scaffolds in kinase inhibitor development and PROTAC (PROteolysis-Targeting Chimera) linker design. Its aminomethyl group enables conjugation to targeting ligands for cereblon-mediated protein degradation studies .
Q. What protocols ensure stability and safe handling of this compound during experiments?
Store at 2–8°C in airtight containers under nitrogen. Use PPE (gloves, goggles) to avoid inhalation or skin contact. Waste must be segregated and disposed via licensed chemical waste services, as per H313/H333 safety advisories .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
Employing microwave-assisted synthesis reduces reaction times and improves regioselectivity. Monitoring reaction progress via inline FTIR or Raman spectroscopy helps identify intermediates and optimize catalyst loading (e.g., Pd/C for hydrogenation) .
Q. How should researchers resolve contradictions between purity data and observed bioactivity?
If bioactivity discrepancies arise despite high HPLC purity, assess for chiral impurities via chiral HPLC or crystallography. Additionally, probe for hydrate/solvate forms using X-ray powder diffraction (XRPD) and thermal gravimetric analysis (TGA) .
Q. What computational tools predict the physicochemical properties and bioactivity of this compound?
Molecular dynamics simulations (e.g., GROMACS) model solubility and membrane permeability. QSAR models predict binding affinities to targets like kinases, while docking studies (AutoDock Vina) map interactions with cereblon in PROTAC designs .
Q. What mechanisms underlie its role in targeted protein degradation?
The aminomethyl group facilitates covalent linkage to E3 ubiquitin ligase ligands (e.g., thalidomide analogs), enabling ternary complex formation with cereblon. Ubiquitination of target proteins leads to proteasomal degradation, validated via Western blotting and cellular thermal shift assays .
Q. How do pH and temperature affect the stability of this compound in aqueous buffers?
Stability studies in PBS (pH 7.4) at 25°C and 37°C over 72 hours, monitored via LC-MS, reveal degradation kinetics. Acidic conditions (pH <3) promote HCl dissociation, while alkaline environments (pH >9) may hydrolyze the isoindolinone ring, requiring buffered solutions for in vitro assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
